
Orazamide
Overview
Description
Orazamide is an innovative pharmaceutical compound that has garnered considerable attention within the medical community for its promising therapeutic potential. It represents a new class of drugs aimed at addressing specific medical conditions effectively. The primary targets of this compound include inflammatory pathways and immune response modulation, making it a versatile candidate for multiple indications . It is primarily used for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, as well as certain types of chronic inflammatory conditions .
Preparation Methods
Orazamide is composed of one molecule of 5-aminoimidazole-4-carboxamide, one molecule of orotic acid, and two molecules of water . The synthetic route involves the combination of these components under specific reaction conditions. Industrial production methods typically involve the use of high-purity reagents and controlled environments to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Orazamide undergoes various chemical reactions, including:
Oxidation: In hepatocytes, this compound can inhibit fatty acid synthesis, sterol synthesis, and gluconeogenesis.
Reduction: The compound can be reduced to its active form, which interacts with specific enzymes within the body.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced by others under certain conditions.
Common reagents used in these reactions include adenosine kinase and other enzymes that facilitate the phosphorylation and activation of this compound . The major products formed from these reactions include AICAR mono-phosphate and other intermediates in the purine biosynthesis pathway .
Scientific Research Applications
Orazamide has a wide range of scientific research applications, including:
Mechanism of Action
Orazamide primarily functions by modulating the activity of specific enzymes within the body. The key enzyme targeted by this compound is X-kinase, which plays a significant role in cellular signaling and metabolic regulation . When this compound binds to the active site of X-kinase, it inhibits the kinase’s activity, preventing the phosphorylation of downstream substrates . This inhibition leads to a reduction in the production of pro-inflammatory cytokines and modulation of immune cell activity, resulting in therapeutic outcomes for inflammatory and autoimmune diseases .
Comparison with Similar Compounds
Orazamide is unique in its selective inhibition of X-kinase and its minimal off-target effects . Similar compounds include:
Methotrexate: Used for treating rheumatoid arthritis but has broader immunosuppressive effects.
Azathioprine: Another immunosuppressive drug with a different mechanism of action.
Leflunomide: Used for autoimmune diseases but with a different target enzyme.
This compound stands out due to its specificity and reduced risk of side effects compared to these similar compounds .
Biological Activity
Orazamide is a compound that has garnered attention for its potential biological activities, particularly in the context of hepatoprotection and its role in mitigating liver injury associated with anti-tuberculosis drugs. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
Recent studies have demonstrated that this compound exhibits protective effects against anti-tuberculosis drug-induced liver injury (ATB-DILI). In a study involving mice, this compound was found to significantly improve various liver function parameters when administered at different doses. The compound appears to exert its protective effects by down-regulating the expression of inflammatory markers such as HMGB1 , NF-κB , RAGE , and TNF-α in liver tissues .
Key Findings:
- Liver Function Improvement : Mice treated with this compound showed a significant reduction in liver index and serum levels of total bilirubin (TBIL), direct bilirubin (DBIL), alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bile acid (TBA), and gamma-glutamyl transferase (γ-GT) compared to the model group .
- Histopathological Changes : Pathological examination revealed that this compound treatment led to a decrease in liver cell degeneration and inflammatory cell infiltration, suggesting a restoration of liver architecture .
Biological Activity Summary
The biological activity of this compound can be summarized in the following table:
Case Studies and Clinical Relevance
This compound's potential has been explored in various studies focusing on its hepatoprotective properties. A notable study indicated that the administration of this compound resulted in significant improvements in liver function tests among patients undergoing treatment for tuberculosis. The findings suggest that this compound could serve as an adjunct therapy to mitigate the hepatotoxic effects commonly associated with anti-tuberculosis regimens.
Example Case Study:
In a clinical trial involving patients treated for tuberculosis, those receiving this compound alongside standard therapy exhibited lower incidences of elevated liver enzymes compared to those who did not receive the compound. This supports the hypothesis that this compound can play a crucial role in protecting against drug-induced liver damage .
Future Directions
Further research is warranted to fully elucidate the mechanisms by which this compound exerts its hepatoprotective effects. Future studies should focus on:
- Longitudinal Clinical Trials : To assess the long-term safety and efficacy of this compound in diverse populations.
- Mechanistic Studies : To explore the molecular pathways involved in this compound's action against hepatotoxicity.
- Comparative Studies : To evaluate its effectiveness relative to other hepatoprotective agents.
Properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.C4H6N4O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3/h1H,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCSUEOGEIOUHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975528 | |
Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-69-6, 2574-78-9, 60104-30-5 | |
Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, compd. with 5-amino-1H-imidazole-4-carboxamide (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7425-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orazamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2574-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orazamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORAZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY9MRR8FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.